molecular formula C12H17N B8641944 1-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline CAS No. 57928-07-1

1-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8641944
CAS RN: 57928-07-1
M. Wt: 175.27 g/mol
InChI Key: QJPCXYVBOFQRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57928-07-1

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-ethyl-4-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C12H17N/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13/h4-7,10H,3,8-9H2,1-2H3

InChI Key

QJPCXYVBOFQRCC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C2=CC=CC=C21)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methylquinoline (lepidine) (1.43 g, 10 mmol) and 50 ml of glacial acetic acid were added together and cooled to 10° C. Sodium cyanoborohydride (2.64 g, 42 mmol) was added gradually, and the reaction was stirred at 25° for 2 hours, and then heated at 55° for 11/2 hours. After stirring overnight at 25°, the reaction was neutralised with concentrated ammonium hydroxide to pH 10.5, and then the product was extracted into methylene chloride and evaporated. The crude product was purified on a silica gel column eluting with hexane to give 0.55 g (31% yield) of the title compound. MS: 175 (M+), 160 (M+ -Me); NMR: CDCl3 δ 1.22 (tr, J=7 Hz, 3, NCH2Me), 1.30 (d, J=3.5, 3, CHMe), 1.5-2.3 (m, 2, CH2), 2.89 (sextet, 1, CHMe), 3.29 (tr, 2, NCH2), 3.30 (quartet, 2, NCH2Me), 6.59 (m-tr, 2, Ar), 7.10 (m-tr, 2, Ar).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.